(Z)-2-(5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid (Z)-2-(5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid
Brand Name: Vulcanchem
CAS No.: 868142-14-7
VCID: VC7345998
InChI: InChI=1S/C18H18N2O4S2/c1-3-4-8-12(17(23)24)20-16(22)14(26-18(20)25)13-10-7-5-6-9-11(10)19(2)15(13)21/h5-7,9,12H,3-4,8H2,1-2H3,(H,23,24)/b14-13-
SMILES: CCCCC(C(=O)O)N1C(=O)C(=C2C3=CC=CC=C3N(C2=O)C)SC1=S
Molecular Formula: C18H18N2O4S2
Molecular Weight: 390.47

(Z)-2-(5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid

CAS No.: 868142-14-7

VCID: VC7345998

Molecular Formula: C18H18N2O4S2

Molecular Weight: 390.47

* For research use only. Not for human or veterinary use.

(Z)-2-(5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid - 868142-14-7

Description

Structural Features

The compound features a thiazolidine ring, which is known for its presence in compounds with diverse pharmacological properties, including antimicrobial and antidiabetic activities. The indole derivative part of the molecule, specifically the 1-methyl-2-oxoindolin-3-ylidene moiety, is similar to structures found in compounds with potential anticancer and antimicrobial activities . The hexanoic acid side chain adds additional functionality, potentially influencing the compound's solubility and interaction with biological targets.

Synthesis

The synthesis of compounds with similar structures typically involves multi-step organic reactions. For example, the synthesis of related thiazolidine derivatives often requires controlled conditions such as temperature and pH, with solvents like dimethyl sulfoxide (DMSO) or ethanol facilitating the reactions. Purification steps may include recrystallization or chromatography to achieve high purity.

Biological Activities

While specific biological activities of (Z)-2-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid are not well-documented, compounds with similar structures have shown potential in various areas:

  • Antimicrobial Activity: Thiazolidine derivatives have been reported to exhibit antibacterial and antifungal properties.

  • Anticancer Activity: Indole derivatives are known for their anticancer potential, often acting through mechanisms like histone deacetylase inhibition.

Research Findings

Compound FeaturePotential Biological Activity
Thiazolidine RingAntimicrobial, Antidiabetic
Indole DerivativeAnticancer, Antimicrobial
Hexanoic Acid Side ChainSolubility Enhancement, Biological Target Interaction

Given the lack of specific data on (Z)-2-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid, further research is needed to explore its pharmacodynamics and pharmacokinetics. This would involve detailed studies on its synthesis, purification, and biological activity assessments.

CAS No. 868142-14-7
Product Name (Z)-2-(5-(1-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid
Molecular Formula C18H18N2O4S2
Molecular Weight 390.47
IUPAC Name 2-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Standard InChI InChI=1S/C18H18N2O4S2/c1-3-4-8-12(17(23)24)20-16(22)14(26-18(20)25)13-10-7-5-6-9-11(10)19(2)15(13)21/h5-7,9,12H,3-4,8H2,1-2H3,(H,23,24)/b14-13-
Standard InChIKey POFZIMNNNSUWNS-YPKPFQOOSA-N
SMILES CCCCC(C(=O)O)N1C(=O)C(=C2C3=CC=CC=C3N(C2=O)C)SC1=S
Solubility not available
PubChem Compound 6137078
Last Modified Aug 19 2023

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